molecular formula C₈H₁₁N₅O₃ B1147252 2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol CAS No. 151587-54-1

2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol

Cat. No. B1147252
M. Wt: 225.2
InChI Key:
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Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves interactions with various heterocumulenes, leading to the formation of novel compounds through processes such as elimination and tautomerisation. A study by Prajapati and Thakur (2005) discusses a one-pot synthesis method for creating novel pyrimido[4,5-d]pyrimidine derivatives from 6-[(dimethylamino)methylene]aminouracil, showcasing the compound's versatility as a precursor (Prajapati & Thakur, 2005).

Molecular Structure Analysis

Investigations into the molecular structure of similar compounds reveal intricate hydrogen-bonded formations. For instance, Orozco et al. (2009) detailed the hydrogen-bonded structures in related pyrimidinone molecules, demonstrating significant polarization of electronic structures, which could provide insight into the molecular structure analysis of our compound of interest (Orozco et al., 2009).

Chemical Reactions and Properties

The compound's chemical behavior, particularly in cycloaddition and Michael-type reactions, has been a focal point of research. Walsh et al. (1988) explored how 6-[(Dimethylamino)methylene]amino-1,3-dimethyluracil undergoes cycloaddition reactions with electron-deficient olefins, leading to the formation of various derivatives. This study highlights the compound's reactivity and potential for creating a wide range of chemical structures (Walsh et al., 1988).

Scientific Research Applications

Molecular Structure and Bonding Characteristics

Research by Orozco, Insuasty, Cobo, and Glidewell (2009) on compounds closely related to 2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol highlights their molecular structure and bonding characteristics. These compounds exhibit significant polarization in their electronic structures and are linked by a combination of hydrogen bonds to form distinct molecular arrangements (Orozco et al., 2009).

Synthesis and Chemical Reactions

Several studies have focused on the synthesis and reactivity of compounds similar to 2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol. Prajapati and Thakur (2005) describe a method for synthesizing novel pyrimido[4,5-d]pyrimidines, indicating the compound's utility in generating diverse chemical structures (Prajapati & Thakur, 2005). Additionally, Gohain, Prajapati, Gogoi, and Sandhu (2004) demonstrate its use in microwave-induced, solvent-free synthesis of pyrimidines, suggesting efficient and eco-friendly synthesis pathways (Gohain et al., 2004).

Potential Applications in Heterocyclic Chemistry

Research indicates potential applications in heterocyclic chemistry. For instance, the study by Beck and Gajewski (1976) on the synthesis of pyrimidinones using related compounds suggests possible applications in creating complex heterocyclic systems (Beck & Gajewski, 1976).

properties

IUPAC Name

N,N-dimethyl-N'-(4-methyl-5-nitro-6-oxo-1H-pyrimidin-2-yl)methanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O3/c1-5-6(13(15)16)7(14)11-8(10-5)9-4-12(2)3/h4H,1-3H3,(H,10,11,14)/b9-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNLMNSDAFLKIB-RUDMXATFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N=CN(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)NC(=N1)/N=C/N(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455084
Record name MET004
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol

CAS RN

151587-54-1
Record name MET004
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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